molecular formula C8H9NOS B1532149 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one CAS No. 1211510-76-7

1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one

Cat. No. B1532149
M. Wt: 167.23 g/mol
InChI Key: LDLALUDRYCZSDR-UHFFFAOYSA-N
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Description

“1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one” is a chemical compound with the IUPAC name 1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanone . It has a molecular weight of 167.23 .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered thiazole ring fused to a cyclopentane ring . The compound contains a total of 21 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, and 5 aromatic bonds .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Cyclometalation and Coordination Chemistry

Cyclometalated Compounds and Crystal Structure :Cyclometalation techniques have been applied to compounds similar to "1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one", leading to the creation of novel, nonpolymeric, acetate-bridged products. These products, characterized by X-ray crystal structure analysis, have been shown to exhibit topologically novel features, such as counterhinged molecular boxes, demonstrating their potential in the design of new molecular architectures with unique properties (B. O. and P. Steel, 1998).

Synthetic Chemistry and Heterocyclic Compounds

Synthesis of Heterocyclic Scaffolds :Research has explored the condensation of similar compounds with thioamides to produce thiazol-5-yl ethanones. These scaffolds serve as precursors for further chemical transformations, such as Wittig olefination and 1,3-dipolar cycloaddition, leading to the synthesis of diverse heterocyclic structures. This work underscores the utility of such compounds in generating chemically rich libraries for potential applications in medicinal chemistry and material science (Kristin A. Milinkevich et al., 2008).

Structural Analysis and Material Characterization

X-ray Structure, Spectroscopy, and DFT Calculations :The structural elucidation of benzo[d]thiazole derivatives, closely related to the compound of interest, has been accomplished through a combination of experimental techniques such as FT-IR, NMR, UV–Vis spectroscopy, and X-ray diffraction, along with theoretical DFT calculations. These studies provide a comprehensive understanding of molecular geometry, vibrational modes, and electronic properties, essential for the design and optimization of new materials with desired characteristics (Ersin Inkaya, 2018).

Corrosion Inhibition Studies

Quantum Chemical and Molecular Dynamics Simulations :Compounds with thiazole moieties have been evaluated for their corrosion inhibition performances on iron surfaces through quantum chemical parameters and molecular dynamics simulations. Such studies highlight the potential of these compounds in protecting metals against corrosion, which is crucial for extending the lifespan of materials in various industrial applications (S. Kaya et al., 2016).

Antimicrobial and Antioxidant Properties

Synthesis and Biological Evaluation :Investigations into the synthesis of new imidazole-based heterocycles from similar compounds have revealed significant antimicrobial and antioxidant activities. These findings suggest the potential application of these compounds in developing new therapeutic agents with antibacterial and antioxidative properties, contributing to the ongoing search for novel drugs (B. F. Abdel-Wahab et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-5(10)8-9-6-3-2-4-7(6)11-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLALUDRYCZSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(S1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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